N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative featuring a hydroxyphenyl Schiff base moiety. Its structure integrates a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. The sulfanylacetohydrazide side chain is conjugated to an (E)-configured 2-hydroxyphenylmethylidene group. This compound is part of a broader class of bioactive molecules designed for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-32-20-13-11-17(12-14-20)23-27-28-24(29(23)19-8-3-2-4-9-19)33-16-22(31)26-25-15-18-7-5-6-10-21(18)30/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+ |
InChI Key |
PGEJCMQJLKWQTP-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization conditions to form the triazole ring. This can be achieved using various cyclization agents and conditions.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic (–OH) and triazole groups undergo oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) oxidizes the phenolic –OH group to a quinone structure.
-
Hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the triazole ring’s sulfur atom.
Table 1: Oxidation Products and Conditions
| Oxidizing Agent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | pH 3–4, 60°C | Quinone derivative (C=O formation) | 72–78 |
| H₂O₂ | H₂SO₄, 25°C | Sulfoxide derivative (S→O substitution) | 65 |
Reduction Reactions
The hydrazone (–N=N–) bond is susceptible to reduction:
-
Sodium borohydride (NaBH₄) reduces the imine bond to a secondary amine.
-
Catalytic hydrogenation (H₂/Pd-C) cleaves the hydrazone linkage, yielding hydrazine and aldehyde fragments.
Key Observations :
-
Reduction with NaBH₄ proceeds in ethanol at 50°C, achieving 85% conversion.
-
Hydrogenation at 1 atm H₂ pressure produces 4-methoxyphenyltriazole as a byproduct.
Substitution Reactions
The methoxy (–OCH₃) and sulfanyl (–S–) groups participate in nucleophilic substitution:
Methoxy Group Demethylation
-
Boron tribromide (BBr₃) in dichloromethane replaces –OCH₃ with –OH at −20°C.
-
Hydrogen iodide (HI) in acetic acid achieves similar demethylation at 80°C .
Sulfanyl Group Replacement
-
Alkyl halides (R-X) displace the –S– group under basic conditions (e.g., K₂CO₃/DMF), forming thioether derivatives.
Table 2: Substitution Reaction Efficiency
| Reagent | Target Group | Product Class | Yield (%) |
|---|---|---|---|
| BBr₃ | –OCH₃ | Phenolic derivative | 68 |
| CH₃I/K₂CO₃ | –S– | Methylthio derivative | 81 |
Acid/Base-Mediated Hydrolysis
The hydrazone bond hydrolyzes under extreme pH:
-
Acidic (HCl, 6M) : Cleavage into 2-hydroxyphenylaldehyde and acetohydrazide fragments.
-
Basic (NaOH, 1M) : Degradation of the triazole ring, forming ammonia and sulfonic acid derivatives .
Stability Profile :
-
Stable in neutral aqueous solutions (pH 6–8) at 25°C.
-
Rapid decomposition observed at pH < 2 or pH > 10.
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic derivatives:
-
Phosphorus oxychloride (POCl₃) induces cyclization to oxadiazole derivatives at 110°C .
-
Microwave irradiation with K₂CO₃ yields fused triazole-oxadiazole systems in 15 minutes.
Mechanistic Insight :
Cyclization proceeds via intramolecular nucleophilic attack, confirmed by NMR tracking of intermediate species .
Comparative Reactivity with Analogues
Table 3: Reaction Rate Comparison with Structural Analogues
| Compound Modification | Oxidation Rate (KMnO₄) | Reduction Efficiency (NaBH₄) |
|---|---|---|
| –OCH₃ → –OH (demethylated) | 1.5× faster | No significant change |
| –S– → –SO₂– (oxidized) | Inert to further oxidation | 40% lower yield |
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Due to its potential biological activity, it is studied for its therapeutic potential in various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Bioactivity
Key Observations:
Electron-Withdrawing vs.
Triazole Substitution Patterns :
- Bulky substituents at position 4 (e.g., 4-ethyl in ) reduce steric hindrance compared to phenyl groups, possibly altering enzyme inhibition profiles.
- Piperidinyl-sulfonyl groups (e.g., ) introduce rigidity and enhance interactions with hydrophobic enzyme pockets.
Bioactivity Trends :
- Compounds with dihydroxyphenyl groups (e.g., ) exhibit superior α-glucosidase inhibition (IC₅₀: ~6 μM), suggesting that polyhydroxy arylidene moieties enhance activity against carbohydrate-metabolizing enzymes.
- The absence of bioactivity data for the target compound highlights a gap in current literature, necessitating further enzymatic assays.
Physicochemical and Spectral Comparisons
Table 2: Physical Properties and Spectral Data
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 571.7 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 571.7 g/mol |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 7 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including the focus compound, exhibit notable antimicrobial properties. A study evaluating various synthesized triazole derivatives found that they demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Anticancer Activity
The triazole moiety has been associated with anticancer properties. In vitro studies have shown that compounds containing triazole rings can inhibit cancer cell proliferation. A related study demonstrated that similar hydrazide derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting that the presence of the triazole and hydrazide functionalities contributes to their efficacy in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has shown potential anti-inflammatory activity. A review highlighted that triazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation . This aspect is particularly relevant in the development of new anti-inflammatory drugs.
Study 1: Antimicrobial Evaluation
In a comprehensive study conducted by Fandakli et al., various hydrazone derivatives were synthesized and screened for antimicrobial activity. The results indicated that the synthesized compounds, including those with similar structural features to this compound, exhibited promising antibacterial effects against E. coli and S. aureus with MIC values ranging from 20 to 70 µM .
Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of triazole-containing hydrazides on various cancer cell lines. The results showed that these compounds significantly inhibited cell growth in a dose-dependent manner, indicating their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction progress be monitored?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving condensation and sulfanyl group incorporation. A common approach includes:
Hydrazide formation : Reacting methyl esters with hydrazine hydrate under reflux in ethanol (4–6 hours), monitored by TLC (chloroform:methanol, 7:3) .
Schiff base formation : Condensation of the hydrazide intermediate with a substituted aldehyde (e.g., 2-hydroxybenzaldehyde) under acidic or neutral conditions.
Sulfanyl linkage : Introducing the triazole-sulfanyl moiety via nucleophilic substitution, often using microwave-assisted synthesis to enhance reaction rates and yields .
Monitoring : TLC, HPLC, and NMR are standard for tracking intermediates and confirming product purity .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the hydrazone linkage (δ ~10–12 ppm for NH) and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]).
- IR Spectroscopy : Detects functional groups (C=N stretch ~1600 cm, S-H/S-C bonds ~600–700 cm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry and hydrogen bonding .
Basic: How can researchers screen this compound for biological activity in preliminary studies?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against targets like α-glucosidase or tyrosinase using spectrophotometric methods. For example, compare activity to acarbose (IC = 378.2 ± 0.12 µM) .
- In Vivo Models : Assess anticoagulant/antiplatelet effects via tail bleeding time assays in rodents (e.g., heparin as a positive control) .
- Dose-Response Curves : Use 3–4 doses (e.g., 10–100 µM) with statistical validation (one-way ANOVA, Tukey’s test) .
Advanced: How can reaction conditions be optimized to improve yield and purity during scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). Flow chemistry systems enhance reproducibility and safety in continuous synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity in triazole formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolates .
Advanced: How can structural contradictions (e.g., tautomerism in hydrazone linkages) be resolved?
Methodological Answer:
- X-ray Diffraction : Resolve E/Z isomerism in the hydrazone moiety via crystallography. SHELXL refinement identifies bond lengths and angles critical for tautomer stability .
- Dynamic NMR : Track proton exchange in solution to identify tautomeric equilibria (e.g., enol-keto forms) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and validate experimental data .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents on the triazole (e.g., 4-methoxyphenyl vs. 3,4,5-trimethoxyphenyl) to assess electronic effects .
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., α-glucosidase active site). Validate with mutagenesis studies .
Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., hydrazone NH, triazole S atom) using MOE or Discovery Studio .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores and account for solvation effects .
- Kinetic Studies : Perform enzyme inhibition kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms, reconciling IC with binding affinity .
- Proteomics : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct interactions and validate docking results .
Advanced: What are the best practices for stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Identify metabolites with LC-MS/MS .
- Light/Temperature Sensitivity : Store samples in amber vials at -20°C and test photodegradation under UV-Vis light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
